6-bromo-N-(2-methoxyethyl)quinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-(2-methoxyethyl)quinazolin-2-amine is a chemical compound with the molecular formula C11H12BrN3O and a molecular weight of 282.14 g/mol . It belongs to the quinazoline family, which is known for its diverse biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties .
Preparation Methods
The synthesis of 6-bromo-N-(2-methoxyethyl)quinazolin-2-amine typically involves the reaction of 6-bromo-2-aminobenzonitrile with 2-methoxyethylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
6-bromo-N-(2-methoxyethyl)quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
6-bromo-N-(2-methoxyethyl)quinazolin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer, antibacterial, and antifungal properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents for treating various diseases.
Mechanism of Action
The mechanism of action of 6-bromo-N-(2-methoxyethyl)quinazolin-2-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the epidermal growth factor receptor (EGFR), which is involved in cell proliferation and survival .
Comparison with Similar Compounds
6-bromo-N-(2-methoxyethyl)quinazolin-2-amine can be compared with other quinazoline derivatives, such as:
6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one: This compound has similar biological activities but differs in its chemical structure and specific applications.
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine: This derivative is highly selective and potent against EGFR inhibition and shows significant anticancer activity.
Properties
Molecular Formula |
C11H12BrN3O |
---|---|
Molecular Weight |
282.14 g/mol |
IUPAC Name |
6-bromo-N-(2-methoxyethyl)quinazolin-2-amine |
InChI |
InChI=1S/C11H12BrN3O/c1-16-5-4-13-11-14-7-8-6-9(12)2-3-10(8)15-11/h2-3,6-7H,4-5H2,1H3,(H,13,14,15) |
InChI Key |
IBJRPGCTOPCXFY-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC=C2C=C(C=CC2=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.